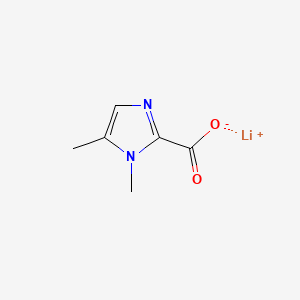
lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of lithium ion and a carboxylate group attached to the imidazole ring, which is further substituted with two methyl groups at positions 1 and 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups replacing the carboxylate group.
Applications De Recherche Scientifique
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of functional materials, such as catalysts and dyes for solar cells
Mécanisme D'action
The mechanism of action of lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also interact with cellular receptors and ion channels, modulating their activity and influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
1,2-Dimethylimidazole: Similar in structure but lacks the carboxylate group and lithium ion.
1-Methylimidazole-2-carboxylate: Contains a carboxylate group but only one methyl group.
Lithium imidazole-2-carboxylate: Similar but without the methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of lithium ion, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C6H7LiN2O2 |
|---|---|
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
lithium;1,5-dimethylimidazole-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2.Li/c1-4-3-7-5(6(9)10)8(4)2;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
YLLBOOMQTRVUFF-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=CN=C(N1C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


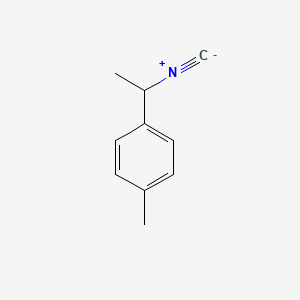


![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
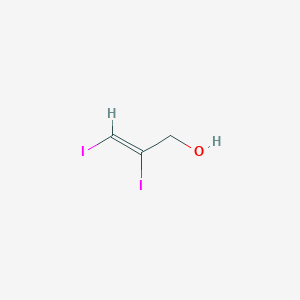


![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)
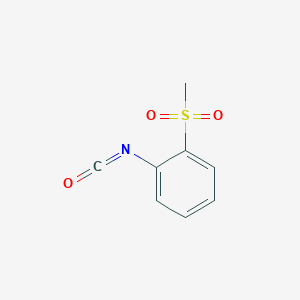
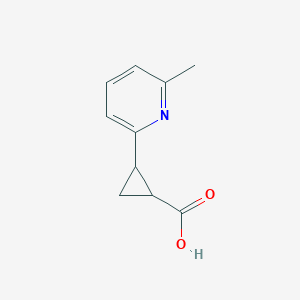

![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
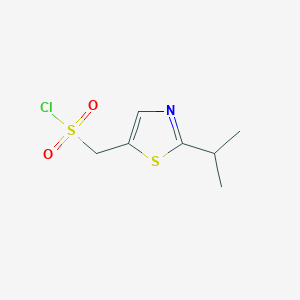
aminehydrochloride](/img/structure/B13599133.png)
